CDD-1819

SARS-CoV-2 Mpro Enzymatic inhibition Structure-activity relationship

Procure CDD-1819 for its unique ability to inhibit nirmatrelvir-resistant Mpro variants (ΔP168/A173V), a critical tool for resistance studies. Unlike analogs, its naphthalene moiety ensures full S2 subsite occupancy and sustained potency (Ki=5 nM). Ideal for validating novel inhibitors and computational models with PDB 7US4. Request a quote for your research.

Molecular Formula C35H31N5O2
Molecular Weight 553.7 g/mol
Cat. No. B12383230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDD-1819
Molecular FormulaC35H31N5O2
Molecular Weight553.7 g/mol
Structural Identifiers
SMILESCC(C1=CC2=CC=CC=C2C=C1)NC(=O)C3=C4C(=CC=C3)N=C(N4C5CC(C5)C(=O)NC)C6=CN=CC7=CC=CC=C76
InChIInChI=1S/C35H31N5O2/c1-21(23-15-14-22-8-3-4-9-24(22)16-23)38-35(42)29-12-7-13-31-32(29)40(27-17-26(18-27)34(41)36-2)33(39-31)30-20-37-19-25-10-5-6-11-28(25)30/h3-16,19-21,26-27H,17-18H2,1-2H3,(H,36,41)(H,38,42)/t21-,26?,27?/m0/s1
InChIKeyYXZCMQAWBHCPMS-HTFLBPPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDD-1819 Procurement Guide: Non-Covalent SARS-CoV-2 Mpro Inhibitor with Validated Structural and Resistance Profile


CDD-1819 is a non-covalent, non-peptidic small molecule inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro) with a Ki of 5 nM [1]. It was discovered via DNA-encoded chemical library (DECL) screening and features a benzimidazole core scaffold with defined substitutions at the N1, C2, and C7 positions [1]. The compound is characterized by a molecular weight of 553.65 g/mol, the formula C₃₅H₃₁N₅O₂, and CAS number 2894104-40-4 [2]. Its mechanism of action involves direct binding to the Mpro active site, where the isoquinoline moiety forms a key hydrogen bond with His163, and the naphthalene group occupies the hydrophobic S2 subsite, as confirmed by X-ray co-crystallography (PDB: 7US4) [1][3].

Why CDD-1819 Cannot Be Substituted with Generic Mpro Inhibitors Without Loss of Potency Against Key Variants


Structural analogs of CDD-1819 exhibit drastically different inhibitory profiles, rendering generic substitution scientifically unsound. For example, simply replacing the naphthyl group with a para-trifluoromethylphenyl group (as in CDD-1829) results in a 9-fold loss in potency (Ki = 46 nM vs. 5 nM) [1]. More critically, CDD-1819 retains activity against nirmatrelvir-resistant Mpro variants (ΔP168/A173V double mutant) with less than 4-fold increase in Ki, whereas nirmatrelvir itself experiences a 600-fold increase in Ki against the same mutant [1]. This distinct resistance profile is attributed to CDD-1819's unique binding mode, which occupies the S2 subsite more fully with its naphthalene moiety compared to earlier analogs [1]. Consequently, generic substitution with in-class Mpro inhibitors would compromise both baseline potency and resilience against clinically relevant mutations.

Quantitative Differentiation of CDD-1819: Head-to-Head Evidence vs. Closest Analogs and Nirmatrelvir


Baseline Mpro Inhibitory Potency: CDD-1819 Outperforms Predecessor CDD-1733 and Maintains Activity Where CDD-1829 Fails

CDD-1819 exhibits a Ki of 5 nM against SARS-CoV-2 Mpro in a biochemical FRET-based protease assay, representing a 2.4-fold improvement over the predecessor lead CDD-1733 (Ki = 12 nM) [1]. The substitution of the n-propyl chain with a methyl group and replacement of the trifluoromethylphenyl with a naphthyl group drove this potency gain [1]. Crucially, when the naphthyl group is reverted to the para-trifluoromethylphenyl in analog CDD-1829, Ki drops to 46 nM, a 9-fold loss in activity [1]. CDD-1845, a further optimized analog with a linear N1-butylamide, achieves Ki = 3 nM, demonstrating the scaffold's tunability [1].

SARS-CoV-2 Mpro Enzymatic inhibition Structure-activity relationship

Resilience Against Nirmatrelvir-Resistant Mpro Variants: CDD-1819 Maintains Sub-100 nM Potency Where Nirmatrelvir Fails

CDD-1819 exhibits robust cellular activity against SARS-CoV-2 Mpro variants that confer high-level resistance to nirmatrelvir (Paxlovid). In a gain-of-signal live cell assay, CDD-1819 displays an IC50 of 34 nM against wild-type Mpro, compared to 648 nM for CDD-1733 and 98 nM for CDD-1845 [1]. Against the ΔP168/A173V double mutant, nirmatrelvir suffers a 48-fold decrease in cellular potency, whereas CDD-1819 maintains potency within 2.2-fold of wild-type [1]. In biochemical assays, the same double mutant increases nirmatrelvir's Ki by 600-fold, while CDD-1819's Ki increases by less than 4-fold [1].

Antiviral resistance Mpro mutants Nirmatrelvir comparison

Antiviral Efficacy in Cellular Infection Model: CDD-1819 Matches Lead Optimized CDD-1845 in Restoring Cell Proliferation

In a real-time cell analysis (RTCA) assay of SARS-CoV-2 infection, CDD-1819 restored normalized cell index at low micromolar concentrations, indicative of complete viral replication inhibition. CDD-1819 exhibited an IC50 of 2.88 μM, comparable to the most potent analog CDD-1845 (IC50 = 2.39 μM) [1]. In contrast, the less optimized analog CDD-1935 only partially restored cell growth even at higher concentrations [1]. Notably, CDD-1819 achieved this efficacy despite having a 1.7-fold lower biochemical Ki than CDD-1845, suggesting favorable cell permeability and intracellular target engagement [1].

Antiviral activity SARS-CoV-2 replication Cell-based assay

Selectivity Profile: CDD-1819 Spares Human Proteases Unlike Broad-Spectrum Cysteine Protease Inhibitors

CDD-1819 was tested against a panel of four human proteases representing different catalytic classes: thrombin (serine protease), cathepsin B (cysteine protease, same class as Mpro), renin (aspartic protease), and matrix metallopeptidase-1 (MMP-1) [1]. At concentrations up to 10 μM, CDD-1819 exhibited no detectable inhibition of any of these human proteases, demonstrating high target specificity [1]. This contrasts with many covalent or peptidomimetic Mpro inhibitors that often show cross-reactivity with host cysteine proteases such as cathepsins, which can lead to cytotoxicity or off-target pharmacology [1].

Off-target selectivity Human protease panel Safety pharmacology

In Vivo Pharmacokinetics: CDD-1819 Exhibits Defined Plasma Stability and Mouse Half-Life Suitable for Preclinical Studies

CDD-1819 demonstrates moderate plasma stability and a defined in vivo half-life in mice. After 2 hours of incubation in human or mouse plasma, approximately 80% of CDD-1819 remained intact [1]. In a mouse pharmacokinetic study, CDD-1819 exhibited a terminal half-life (T1/2) of 1.2 ± 0.1 hours following intravenous administration, compared to 2.1 ± 1.4 hours for CDD-1733 and 1.1 ± 0.3 hours for CDD-1845 [1]. These data provide a benchmark for dosing regimens in preclinical efficacy and tolerability studies.

Pharmacokinetics Plasma stability In vivo half-life

Cytotoxicity and Cell Permeability: CDD-1819 Demonstrates Favorable Safety Window in HepG2 Cells

CDD-1819 exhibits no obvious cytotoxicity in HepG2 hepatocellular carcinoma cells at concentrations up to 10 μM, as determined by cell viability assays [1]. Additionally, the compound displays good permeability in Caco-2 cell monolayer assays, with no evidence of being a P-glycoprotein substrate, suggesting adequate oral absorption potential [1]. This favorable cytotoxicity profile is consistent with its high selectivity for viral Mpro over human proteases, minimizing the risk of host cell toxicity during prolonged exposure in cellular assays [1].

Cytotoxicity Cell permeability Safety assessment

Recommended Research and Industrial Application Scenarios for CDD-1819 Based on Quantitative Evidence


Mechanistic Studies of Nirmatrelvir Resistance and Next-Generation Mpro Inhibitor Development

Given CDD-1819's retention of low-nanomolar cellular potency against Mpro variants that confer high-level resistance to nirmatrelvir (ΔP168/A173V double mutant, 48-fold shift for nirmatrelvir vs. <2.2-fold for CDD-1819), this compound serves as an ideal tool for probing resistance mechanisms and validating novel Mpro inhibitors designed to overcome nirmatrelvir escape mutants [1]. Researchers can use CDD-1819 as a benchmark comparator in cellular and biochemical assays to establish the resistance profile of new chemical entities.

Structure-Based Drug Design Leveraging Unique Binding Mode in the S2 Subsite

The co-crystal structure of Mpro with CDD-1819 (PDB: 7US4) reveals that the naphthalene group fully occupies the hydrophobic S2 subsite, contributing to increased potency and variant resilience compared to CDD-1733 [1]. This structural insight makes CDD-1819 a valuable reference ligand for computational docking studies, molecular dynamics simulations, and fragment-based drug design campaigns targeting the S2 pocket. Procurement of CDD-1819 enables direct experimental validation of in silico predictions.

In Vivo Proof-of-Concept Studies for Non-Covalent Mpro Inhibitors in Murine COVID-19 Models

With a defined mouse half-life of 1.2 ± 0.1 hours and high plasma stability (80% intact after 2 hours), CDD-1819 is suitable for preclinical efficacy studies in mouse-adapted SARS-CoV-2 infection models [1]. Researchers can formulate CDD-1819 based on established protocols and use it to assess the therapeutic potential of non-covalent Mpro inhibition, either as a monotherapy or in combination with existing antivirals.

Assay Development and High-Throughput Screening Campaigns for Mpro Binders

CDD-1819's well-characterized biochemical Ki (5 nM) and cellular IC50 (34 nM in live cell assay; 2.88 μM in RTCA antiviral assay) make it an excellent positive control for developing and validating new Mpro enzymatic and cell-based assays [1]. Its non-covalent binding mode and high selectivity over human proteases ensure that assay signals are specific to Mpro inhibition, reducing false-positive rates in high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CDD-1819

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.